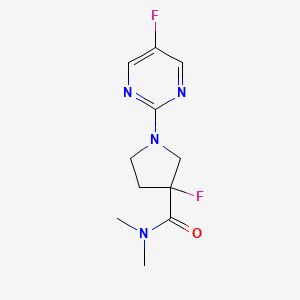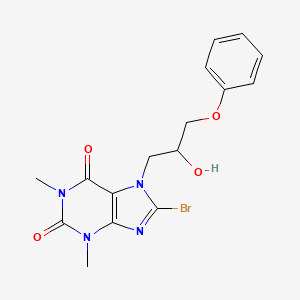
8-Bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic derivative of xanthine . It is also known by registry numbers ZINC000002698022, ZINC000002698024 . The molecular formula is C15H15BrN4O4 .
Synthesis Analysis
The compound was synthesized in the presence of Et3N . The presence of the Br atom in the compound enabled xanthine to be extensively modified by introducing various substituents in the 8-position .Molecular Structure Analysis
The molecular formula of the compound is C15H15BrN4O4 . The average mass is 395.208 Da and the monoisotopic mass is 394.027649 Da .Chemical Reactions Analysis
The compound was synthesized by heating it with an excess of hydrazine, methylamine, or secondary heterocyclic amines . This process led to the replacement of the bromine atom at the 8-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research involving the synthesis of related brominated compounds, such as xanthenediones and spirobenzofurans, shows their significant antimicrobial activity, particularly against yeasts like Cryptococcus neoformans and Candida albicans. These findings indicate the potential utility of brominated diones in developing new antimicrobial agents (Omolo et al., 2011).
Crystal Structure Analysis
The determination of crystal structures of brominated compounds is essential for understanding their chemical properties and potential applications. Studies like the crystal structure analysis of sesquiterpene lactone derivatives highlight the importance of structural analysis in chemistry and materials science (Kapoor et al., 2011).
Natural Product Isolation
The isolation of bromophenols from natural sources, such as red algae, and their subsequent characterization opens avenues for discovering novel compounds with potential pharmacological activities. These natural brominated compounds offer insights into the biodiversity of chemical compounds in nature and their possible applications (Ma et al., 2007).
Reaction Mechanism Studies
Investigating the reaction mechanisms of brominated compounds, including their synthesis and transformations, contributes to a deeper understanding of organic chemistry. Such studies enable the development of new synthetic methods and the exploration of the reactivity of these compounds, leading to potential applications in various fields (Ansell et al., 1971).
Photophysical Properties
Research into the photophysical properties of brominated compounds, such as their photochromic behavior, offers potential applications in materials science, including the development of photoresponsive materials. Understanding these properties can lead to innovations in the design of molecular devices and materials (Elinson et al., 2021).
Wirkmechanismus
Target of Action
It is known that xanthine derivatives, which this compound is a part of, are biologically active and have various pharmacological activities . They are found in various plants and animals, and their metabolism has been elaborated during the course of evolution .
Mode of Action
As a xanthine derivative, it may interact with its targets in a manner similar to other xanthine compounds, such as caffeine, theophylline, and theobromine . These compounds are known to have various effects, including acting as stimulants and relaxants .
Biochemical Pathways
Given its classification as a xanthine derivative, it may influence pathways related to the metabolism of xanthine alkaloids .
Result of Action
As a xanthine derivative, it may have effects similar to other xanthine compounds, which can include a range of physiological effects depending on the specific compound and its targets .
Eigenschaften
IUPAC Name |
8-bromo-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGRYHIQWBKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2916658.png)
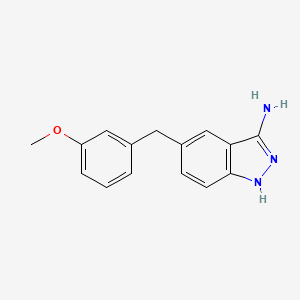
![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2916661.png)
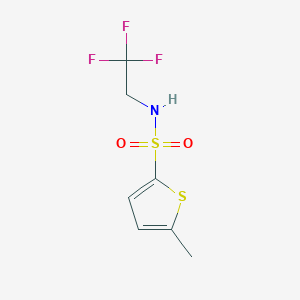

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)
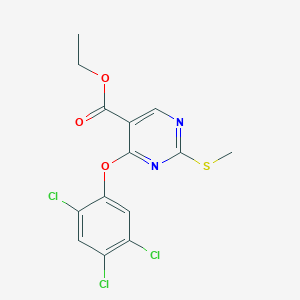
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
